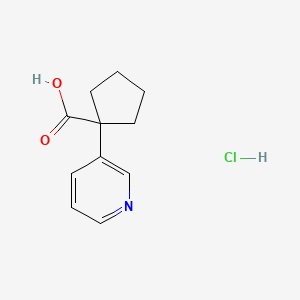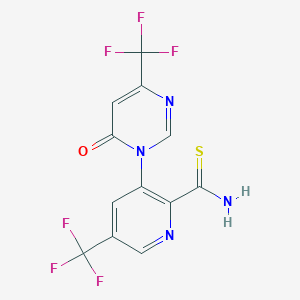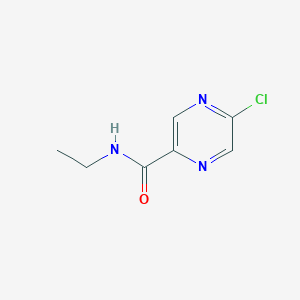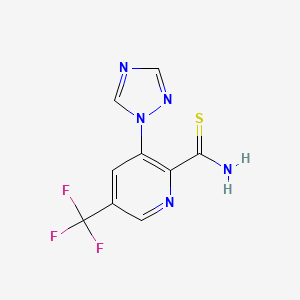
2-Bromo-3-difluoromethoxy-6-methylpyridine
Übersicht
Beschreibung
“2-Bromo-3-difluoromethoxy-6-methylpyridine” is a chemical compound with the molecular formula C7H6BrF2NO . It has a molecular weight of 238.03 . It is a bromopyridine derivative .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrF2NO/c1-4-5(8)2-3-6(11-4)12-7(9)10/h2-3,7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at temperatures below -10 degrees . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis
- A Schiff base compound related to 2-Bromo-3-difluoromethoxy-6-methylpyridine, synthesized using similar bromo and methylpyridine components, was characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, suggesting potential applications in crystallography and structural analysis (Wang et al., 2008).
Reactions with Tin Compounds
- Studies on the reactions of 2-bromo-6-methylpyridine with n-BuLi and tin tetrachloride demonstrate its potential in synthesizing tin pyridyl compounds, useful in various chemical syntheses (Martin Bette & D. Steinborn, 2012).
NMR Study of Rotational Barriers in Complexes
- The reaction dynamics of compounds like 2-bromo-5-methylpyridine with palladium(II) and platinum(II) bis(phosphane) complexes, closely resembling 2-Bromo-3-difluoromethoxy-6-methylpyridine, were studied using NMR, indicating potential applications in studying molecular dynamics in noncovalent supramolecular complexes (M. Fuss et al., 1999).
Halogen/Halogen Displacement in Pyridines
- Research into the heating of bromotrimethylsilane with 2-chloro-6-methylpyridine, closely related to 2-Bromo-3-difluoromethoxy-6-methylpyridine, leads to halogen/halogen exchange reactions, suggesting applications in synthetic chemistry (M. Schlosser & F. Cottet, 2002).
Electrocatalytic Carboxylation
- The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process similar to reactions that 2-Bromo-3-difluoromethoxy-6-methylpyridine might undergo, was studied, indicating potential for electrochemical synthesis applications (Q. Feng et al., 2010).
Efficient Synthesis of Dopamine D2 and D3 Receptor Antagonists
- An efficient synthesis involving compounds similar to 2-Bromo-3-difluoromethoxy-6-methylpyridine was used for synthesizing a dopamine D2 and D3 receptors antagonist, showing its application in pharmaceutical synthesis (Y. Hirokawa et al., 2000).
Pyridinium Betaines Synthesis
- The reaction of 2-bromo derivatives of pyridine, closely related to 2-Bromo-3-difluoromethoxy-6-methylpyridine, with 1,3-indandione to produce pyridinium betaines demonstrates its use in organic synthesis and potentially in materials science (G. Frangatos & A. Taurins, 1959).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-bromo-3-(difluoromethoxy)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-3-5(6(8)11-4)12-7(9)10/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVNOZDVOBQKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-difluoromethoxy-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride](/img/structure/B1410562.png)
![5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1410565.png)


![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carbonitrile](/img/structure/B1410570.png)

![3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide](/img/structure/B1410574.png)

![4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1410578.png)
![1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B1410579.png)


